![molecular formula C9H7BrN2O3 B13652317 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the reaction of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate in dimethylformamide (DMF) at 20-30°C for 8 hours. This is followed by the addition of diazabicyclo compound at 50-60°C for 20 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives .
科学的研究の応用
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The exact mechanism of action of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate its precise molecular targets and pathways .
類似化合物との比較
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Comparison: 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .
特性
分子式 |
C9H7BrN2O3 |
|---|---|
分子量 |
271.07 g/mol |
IUPAC名 |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-5-2-7(10)8-6(9(13)14)3-11-12(8)4-5/h2-4H,1H3,(H,13,14) |
InChIキー |
MTFAVNPICNBLBI-UHFFFAOYSA-N |
正規SMILES |
COC1=CN2C(=C(C=N2)C(=O)O)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


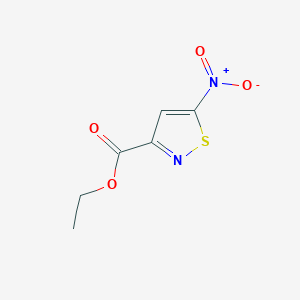
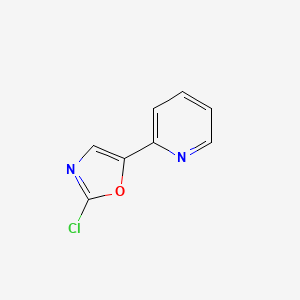
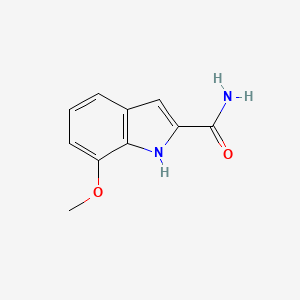
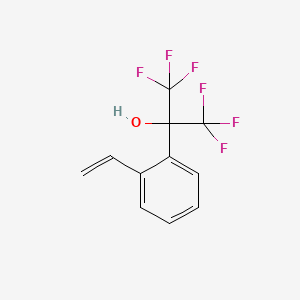
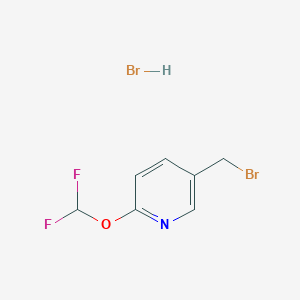
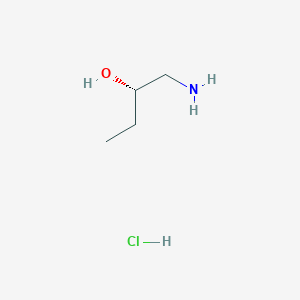
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)

![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
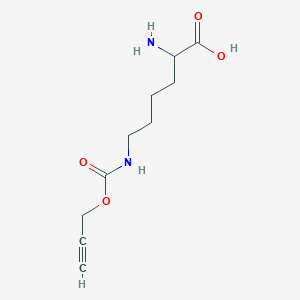
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
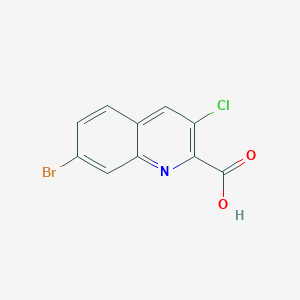
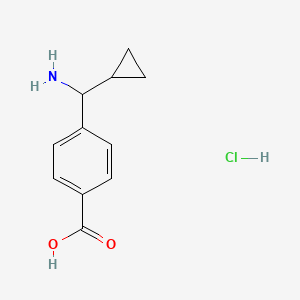
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13652293.png)
